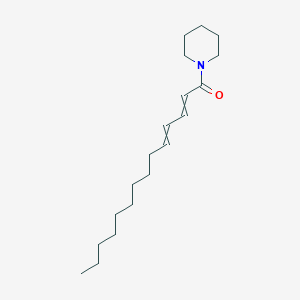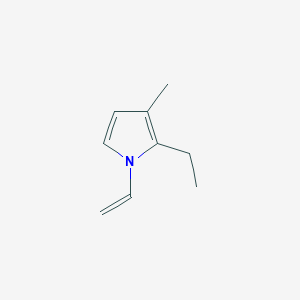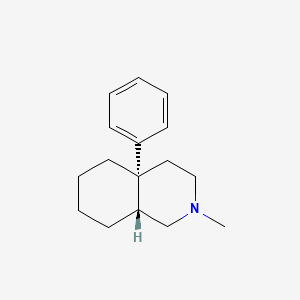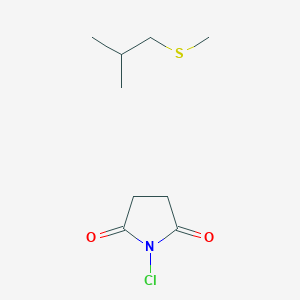
1-Chloropyrrolidine-2,5-dione;2-methyl-1-methylsulfanylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione can be synthesized by the chlorination of succinimide using chlorine or hypochlorous acid . The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves the large-scale chlorination of succinimide using chlorine gas in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: It acts as a mild oxidant in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with 1-Chloropyrrolidine-2,5-dione include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Such as acetone, benzene, and acetic acid.
Major Products Formed
The major products formed from reactions involving 1-Chloropyrrolidine-2,5-dione include substituted succinimides and various oxidized organic compounds .
Aplicaciones Científicas De Investigación
1-Chloropyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a chlorinating agent and mild oxidant in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the production of antibiotics and other therapeutic agents.
Industry: Applied in the manufacture of rubber additives and other industrial chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
1-Chloropyrrolidine-2,5-dione can be compared with other similar compounds, such as:
N-Bromosuccinimide: Another halogenated succinimide used as a brominating agent.
N-Iodosuccinimide: Used as an iodinating agent in organic synthesis.
The uniqueness of 1-Chloropyrrolidine-2,5-dione lies in its selective chlorinating properties and mild oxidizing capabilities, making it a versatile reagent in various chemical reactions .
Propiedades
Número CAS |
54959-54-5 |
|---|---|
Fórmula molecular |
C9H16ClNO2S |
Peso molecular |
237.75 g/mol |
Nombre IUPAC |
1-chloropyrrolidine-2,5-dione;2-methyl-1-methylsulfanylpropane |
InChI |
InChI=1S/C5H12S.C4H4ClNO2/c1-5(2)4-6-3;5-6-3(7)1-2-4(6)8/h5H,4H2,1-3H3;1-2H2 |
Clave InChI |
HIJUYZIMOWHRAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC.C1CC(=O)N(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
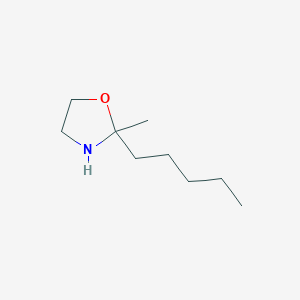

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)


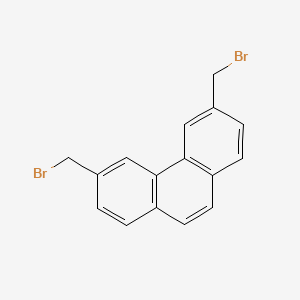
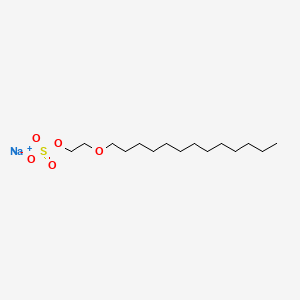
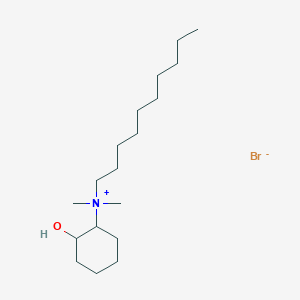
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
